
4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is a chemical compound known for its unique structure and properties. It is a cyanated and trifluoromethylated derivative of aniline, often used as a starting material in the synthesis of various pharmaceuticals, including nonsteroidal antiandrogens like bicalutamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile typically involves the reaction of trifluoromethylbenzonitrile with aniline derivatives. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)benzonitrile with aniline in the presence of a palladium catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals like bicalutamide, it acts as an antiandrogen by binding to androgen receptors, thereby inhibiting the action of androgens (male hormones) in the body . This inhibition is crucial in the treatment of conditions like prostate cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Another cyanated and trifluoromethylated derivative of aniline.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the nitrile and amino functionalities.
4-(Trifluoromethyl)aniline: Similar structure but without the nitrile group.
Uniqueness
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is unique due to its combination of trifluoromethyl, amino, and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Propriétés
Formule moléculaire |
C14H9F3N2 |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
4-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(5-6-13(12)19)10-3-1-9(8-18)2-4-10/h1-7H,19H2 |
Clé InChI |
DNRZRGNYACGQBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



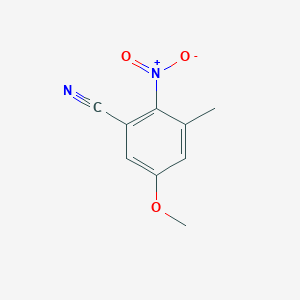
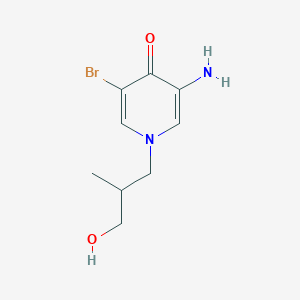
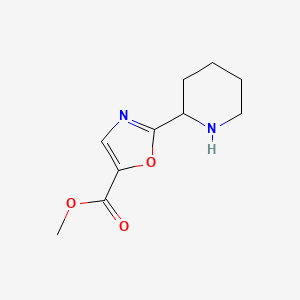
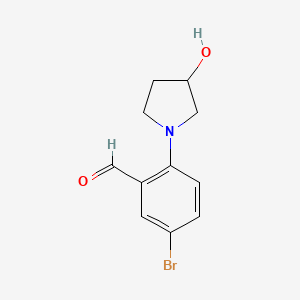
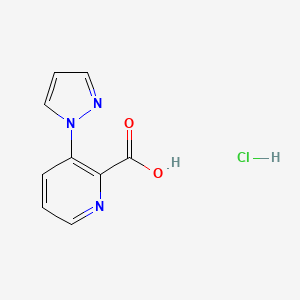

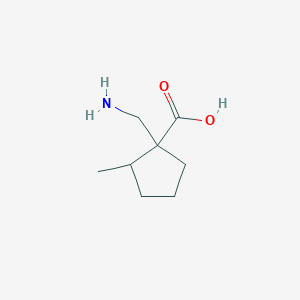



![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)


